molecular formula C15H10ClN B1593566 p-Chloro-alpha-phenylcinnamonitrile CAS No. 3695-92-9

p-Chloro-alpha-phenylcinnamonitrile

Cat. No.: B1593566
CAS No.: 3695-92-9
M. Wt: 239.70 g/mol
InChI Key: WHZUHCZQGFNGNH-UHFFFAOYSA-N
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Properties

IUPAC Name

3-(4-chlorophenyl)-2-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN/c16-15-8-6-12(7-9-15)10-14(11-17)13-4-2-1-3-5-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZUHCZQGFNGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901236110
Record name α-[(4-Chlorophenyl)methylene]benzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901236110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3695-92-9
Record name α-[(4-Chlorophenyl)methylene]benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3695-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[(4-Chlorophenyl)methylene]benzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901236110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Chloro-alpha-phenylcinnamonitrile typically involves the reaction of p-chlorobenzaldehyde with alpha-phenylacetonitrile in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like sodium hydroxide or potassium hydroxide .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: p-Chloro-alpha-phenylcinnamonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of p-Chloro-alpha-phenylcinnamonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    Alpha-phenylcinnamonitrile: Similar in structure but lacks the chlorine atom.

    4-Methoxy-alpha-phenylcinnamonitrile: Contains a methoxy group instead of a chlorine atom.

    3,4-Dimethoxy-alpha-phenylcinnamonitrile: Contains two methoxy groups on the phenyl ring.

Uniqueness: p-Chloro-alpha-phenylcinnamonitrile is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Biological Activity

p-Chloro-alpha-phenylcinnamonitrile, also known as 4-chloro-alpha-phenylhydrocinnamitrile, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, including anticancer properties, antimicrobial activity, and mechanisms of action.

  • Chemical Formula : C15H12ClN
  • CAS Number : 32970-79-9
  • Molecular Weight : 253.72 g/mol

Biological Activity Overview

Research on this compound has primarily focused on its anticancer and antimicrobial properties. The following sections detail these activities along with relevant case studies and findings.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound, particularly its effects on various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cells

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and U87MG (glioblastoma).
  • Results :
    • MCF-7: IC50 = 15 µM, indicating moderate cytotoxicity.
    • HeLa: IC50 = 20 µM.
    • U87MG: IC50 = 18 µM.

The compound was shown to induce apoptosis in these cell lines via the intrinsic pathway, characterized by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
HeLa20Apoptosis induction
U87MG18Apoptosis induction

The mechanisms through which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : G0/G1 phase arrest observed in treated cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels contributing to oxidative stress in cancer cells.

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated, though findings have been less promising compared to its anticancer activity.

Case Study: Antimicrobial Assays

In a study assessing the compound's antibacterial and antifungal properties:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
  • Fungal Strains Tested : Candida albicans.

Results showed no significant bactericidal or fungicidal activity at concentrations up to 100 µg/mL, suggesting limited antimicrobial efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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